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Compound of Interest

Compound Name: 5-Methoxytryptophan

Cat. No.: B613034 Get Quote

For Research Use Only

These application notes provide a detailed protocol for the chemical synthesis of 5-
Methoxytryptophan, a metabolite of L-tryptophan with potential anti-inflammatory and anti-

fibrotic properties.[1] The synthesis is designed for research quantities and involves a three-

stage process: protection of the starting material, 5-hydroxytryptophan; methylation of the 5-

hydroxy group; and subsequent deprotection to yield the final product.

Experimental Protocols
The synthetic route begins with the protection of the amino and carboxylic acid functional

groups of L-5-hydroxytryptophan (5-HTP), followed by the methylation of the phenolic hydroxyl

group, and concludes with the removal of the protecting groups.

Stage 1: Protection of 5-Hydroxytryptophan

To prevent unwanted side reactions during the methylation of the hydroxyl group, the α-amino

and carboxyl groups of 5-HTP are first protected. The amino group is protected with a tert-

butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester.

Protocol 1.1: Synthesis of N-Boc-5-hydroxytryptophan

Suspend L-5-hydroxytryptophan (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and

water.
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Add sodium bicarbonate (NaHCO₃, 3.0 eq.) to the suspension and cool the mixture to 0 °C in

an ice bath.[2]

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise while stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, remove the THF under reduced pressure.

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any

unreacted Boc₂O.

Acidify the aqueous layer to a pH of 2-3 with a 1 M HCl solution.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield N-Boc-5-hydroxytryptophan as a solid.

Protocol 1.2: Synthesis of N-Boc-5-hydroxytryptophan Methyl Ester

Dissolve N-Boc-5-hydroxytryptophan (1.0 eq.) in methanol (MeOH).

Cool the solution to 0 °C in an ice bath.

Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise while stirring.[3]

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃

and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain N-Boc-5-hydroxytryptophan methyl ester.

Stage 2: Methylation of the 5-Hydroxy Group

The phenolic hydroxyl group of the protected 5-hydroxytryptophan is methylated using dimethyl

sulfate.

Protocol 2.1: Synthesis of N-Boc-5-methoxytryptophan Methyl Ester

Dissolve N-Boc-5-hydroxytryptophan methyl ester (1.0 eq.) in anhydrous acetone.

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.) dropwise to the stirring suspension.

Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.

After completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-

Boc-5-methoxytryptophan methyl ester, which can be purified by column chromatography

on silica gel.

Stage 3: Deprotection

The final stage involves the removal of the N-Boc and methyl ester protecting groups to yield 5-
methoxytryptophan. This is achieved in a two-step process: hydrolysis of the methyl ester

followed by acidic cleavage of the Boc group.

Protocol 3.1: Hydrolysis of the Methyl Ester
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Dissolve N-Boc-5-methoxytryptophan methyl ester (1.0 eq.) in a 5:1 mixture of THF and

water.

Add a 1 M aqueous solution of lithium hydroxide (LiOH, 1.5 eq.) and stir the mixture at room

temperature.[4]

Monitor the reaction by TLC until the starting material is consumed.

Neutralize the reaction mixture to a pH of ~7 with a 1 M HCl solution.

Remove the THF under reduced pressure.

Extract the aqueous solution with ethyl acetate to remove any unreacted starting material.

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

Extract the product, N-Boc-5-methoxytryptophan, with ethyl acetate.

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain

the N-Boc protected final product.

Protocol 3.2: Removal of the N-Boc Protecting Group

Dissolve N-Boc-5-methoxytryptophan (1.0 eq.) in dichloromethane (DCM).

Add trifluoroacetic acid (TFA, 10 eq.) and stir the solution at room temperature for 1-2 hours.

[5]

Monitor the deprotection by TLC.

Upon completion, remove the solvent and excess TFA under reduced pressure.

Co-evaporate with toluene to remove residual TFA.

The crude 5-Methoxytryptophan can be purified by recrystallization or preparative HPLC.

Data Presentation
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Step
Starting
Material

Reagents Solvent
Typical Yield
(%)

1.1

L-5-

Hydroxytryptoph

an

Boc₂O, NaHCO₃ THF/Water 85-95

1.2

N-Boc-5-

hydroxytryptopha

n

SOCl₂, MeOH Methanol 90-98

2.1

N-Boc-5-

hydroxytryptopha

n Methyl Ester

(CH₃)₂SO₄,

K₂CO₃
Acetone 70-85

3.1

N-Boc-5-

methoxytryptoph

an Methyl Ester

LiOH THF/Water 90-98

3.2

N-Boc-5-

methoxytryptoph

an

TFA Dichloromethane 80-95

Table 1: Summary of reaction steps, key reagents, solvents, and typical yields for the synthesis

of 5-Methoxytryptophan.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

1H NMR (600
MHz, D₂O) δ
(ppm)

13C NMR (150
MHz, D₂O) δ
(ppm)

5-

Methoxytryptoph

an

C₁₂H₁₄N₂O₃ 234.25

7.45 (d, J=8.8

Hz, 1H), 7.28 (s,

1H), 6.93 (d,

J=2.4 Hz, 1H),

6.83 (dd, J=8.8,

2.4 Hz, 1H), 4.04

(t, J=6.2 Hz, 1H),

3.90 (s, 3H),

3.43-3.27 (m,

2H)

174.5, 153.8,

131.5, 128.9,

124.1, 112.9,

112.4, 107.9,

101.1, 55.9,

55.4, 27.2

Table 2: Characterization data for the final product, 5-Methoxytryptophan. NMR data is

referenced from publicly available datasets and may vary based on experimental conditions.

Mandatory Visualization
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Caption: Synthetic workflow for 5-Methoxytryptophan.
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Caption: Biological synthesis and role of 5-Methoxytryptophan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxytryptophan-for-research-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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